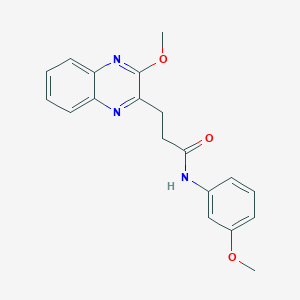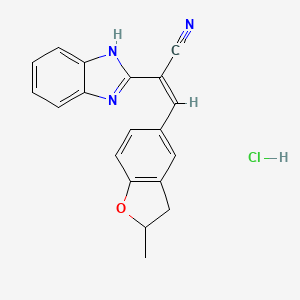
N-(3-methoxyphenyl)-3-(3-methoxy-2-quinoxalinyl)propanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(3-methoxyphenyl)-3-(3-methoxy-2-quinoxalinyl)propanamide, also known as MPQP, is a synthetic compound that belongs to the class of quinoxaline derivatives. It has been studied extensively for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurodegenerative disorders. MPQP is a promising candidate for drug development due to its unique chemical structure and biological properties.
作用机制
The exact mechanism of action of N-(3-methoxyphenyl)-3-(3-methoxy-2-quinoxalinyl)propanamide is not fully understood. However, it has been suggested that N-(3-methoxyphenyl)-3-(3-methoxy-2-quinoxalinyl)propanamide exerts its biological effects by modulating various signaling pathways, including the NF-κB and MAPK pathways. N-(3-methoxyphenyl)-3-(3-methoxy-2-quinoxalinyl)propanamide has also been shown to interact with various cellular targets, including enzymes and receptors, which may contribute to its biological activities.
Biochemical and Physiological Effects:
N-(3-methoxyphenyl)-3-(3-methoxy-2-quinoxalinyl)propanamide has been shown to exhibit potent biological activities in various in vitro and in vivo models. It has been found to inhibit the growth of cancer cells, reduce inflammation, and protect against neurodegeneration. N-(3-methoxyphenyl)-3-(3-methoxy-2-quinoxalinyl)propanamide has also been shown to modulate various biochemical and physiological processes, including cell signaling, gene expression, and protein synthesis.
实验室实验的优点和局限性
N-(3-methoxyphenyl)-3-(3-methoxy-2-quinoxalinyl)propanamide has several advantages for lab experiments, including its high potency and selectivity, its ability to interact with various cellular targets, and its unique chemical structure. However, there are also some limitations associated with the use of N-(3-methoxyphenyl)-3-(3-methoxy-2-quinoxalinyl)propanamide in lab experiments, including its potential toxicity and limited solubility in aqueous solutions.
未来方向
There are several potential future directions for research on N-(3-methoxyphenyl)-3-(3-methoxy-2-quinoxalinyl)propanamide. These include:
1. Further studies on the mechanism of action of N-(3-methoxyphenyl)-3-(3-methoxy-2-quinoxalinyl)propanamide to better understand its biological activities.
2. Development of more potent and selective analogs of N-(3-methoxyphenyl)-3-(3-methoxy-2-quinoxalinyl)propanamide for drug development.
3. Investigation of the potential therapeutic applications of N-(3-methoxyphenyl)-3-(3-methoxy-2-quinoxalinyl)propanamide in other diseases, such as Alzheimer's disease and Parkinson's disease.
4. Exploration of the potential synergistic effects of N-(3-methoxyphenyl)-3-(3-methoxy-2-quinoxalinyl)propanamide with other drugs or therapies.
5. Studies on the pharmacokinetics and pharmacodynamics of N-(3-methoxyphenyl)-3-(3-methoxy-2-quinoxalinyl)propanamide to better understand its absorption, distribution, metabolism, and excretion in the body.
Conclusion:
In conclusion, N-(3-methoxyphenyl)-3-(3-methoxy-2-quinoxalinyl)propanamide is a promising candidate for drug development due to its unique chemical structure and potent biological activities. It has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurodegenerative disorders. Further research is needed to fully understand the mechanism of action of N-(3-methoxyphenyl)-3-(3-methoxy-2-quinoxalinyl)propanamide and to explore its potential therapeutic applications in other diseases.
合成方法
The synthesis of N-(3-methoxyphenyl)-3-(3-methoxy-2-quinoxalinyl)propanamide involves the reaction of 3-methoxyphenylacetic acid with 2-nitroaniline to form the corresponding nitro compound. The nitro group is then reduced to an amino group using palladium on carbon. The resulting amine is then reacted with 3-bromo-2-methoxypropionyl chloride to form N-(3-methoxyphenyl)-3-(3-methoxy-2-quinoxalinyl)propanamide.
科学研究应用
N-(3-methoxyphenyl)-3-(3-methoxy-2-quinoxalinyl)propanamide has been extensively studied for its potential therapeutic applications in various diseases. It has been shown to exhibit potent anti-inflammatory, anticancer, and neuroprotective activities. N-(3-methoxyphenyl)-3-(3-methoxy-2-quinoxalinyl)propanamide has been found to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. It has also been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines and chemokines.
属性
IUPAC Name |
N-(3-methoxyphenyl)-3-(3-methoxyquinoxalin-2-yl)propanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O3/c1-24-14-7-5-6-13(12-14)20-18(23)11-10-17-19(25-2)22-16-9-4-3-8-15(16)21-17/h3-9,12H,10-11H2,1-2H3,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YIKOGAAOEKFPRD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)NC(=O)CCC2=NC3=CC=CC=C3N=C2OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![7-{[(2-ethyl-6-methyl-3-pyridinyl)oxy]acetyl}-3-methyl-1-oxa-3,7-diazaspiro[4.4]nonan-2-one](/img/structure/B5377412.png)
![4-[(3S*,4R*)-3-benzyl-4-hydroxy-4-methyl-1-piperidinyl]-N,N-dimethyl-4-oxobutanamide](/img/structure/B5377419.png)

![(4aS*,8aR*)-1-(3-hydroxypropyl)-6-[2-(methylamino)isonicotinoyl]octahydro-1,6-naphthyridin-2(1H)-one](/img/structure/B5377431.png)
![2-({[3-(2-methoxyphenyl)-4-oxo-3,4-dihydro-2-quinazolinyl]methyl}thio)-N-2-naphthylacetamide](/img/structure/B5377432.png)
![3-methoxy-N-{4-[5-(4-pyridinyl)-1,2,4-oxadiazol-3-yl]phenyl}benzamide](/img/structure/B5377442.png)


![5-chloro-4,6-dimethyl-2-(4-nitrophenyl)thieno[2,3-b]pyridin-3-amine](/img/structure/B5377471.png)
![N-isopropyl-2-[4-(4-morpholinylsulfonyl)phenoxy]propanamide](/img/structure/B5377479.png)
![2,2,2-trifluoro-N-{[(4-isopropylphenyl)amino]carbonyl}acetamide](/img/structure/B5377485.png)
![N-[1-(2-chlorobenzyl)-5-oxopyrrolidin-3-yl]-2-ethylbenzamide](/img/structure/B5377491.png)
![N-{1-[(7-methyl-2-oxo-1,2-dihydroquinolin-3-yl)methyl]pyrrolidin-3-yl}acetamide](/img/structure/B5377493.png)
![methyl 4-{5-[2-cyano-2-(6-methyl-1H-benzimidazol-2-yl)vinyl]-2-furyl}benzoate](/img/structure/B5377498.png)